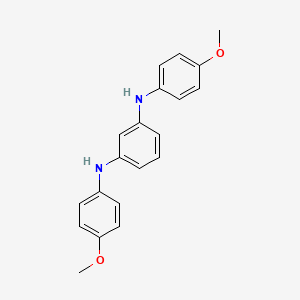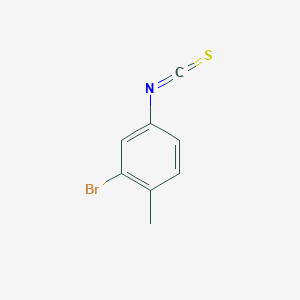
3-Bromo-4-methylphenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6BrNS. It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a bromine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylphenylisothiocyanate typically involves the reaction of 3-bromo-4-methylphenylamine with thiophosgene. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction conditions usually require cooling to maintain the stability of the intermediates and to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process also involves rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methylphenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group.
Addition Reactions: The isothiocyanate group can undergo addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as amines or alcohols are used under mild conditions to form the corresponding thiourea or thiocarbamate derivatives.
Major Products:
Nucleophilic Substitution: The major products are typically substituted phenylisothiocyanates.
Addition Reactions: The products are thiourea or thiocarbamate derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-methylphenylisothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylphenylisothiocyanate involves its interaction with biological macromolecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The compound’s ability to disrupt cellular processes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
3-Bromo-4-methoxyphenethyl isocyanate: This compound has a similar structure but with a methoxy group instead of a methyl group.
Phenylisothiocyanate: The parent compound without any substituents on the phenyl ring.
4-Methylphenylisothiocyanate: Similar structure but without the bromine atom.
Uniqueness: 3-Bromo-4-methylphenylisothiocyanate is unique due to the combined presence of the bromine and methyl groups, which influence its reactivity and biological activity. The bromine atom enhances its ability to participate in nucleophilic substitution reactions, while the methyl group can affect its steric and electronic properties .
Properties
CAS No. |
597545-14-7 |
|---|---|
Molecular Formula |
C8H6BrNS |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
2-bromo-4-isothiocyanato-1-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 |
InChI Key |
PWHHADPXZVVMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


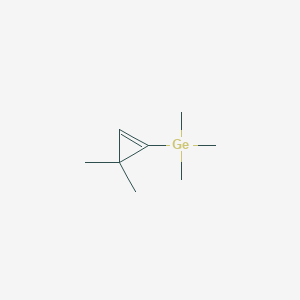
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
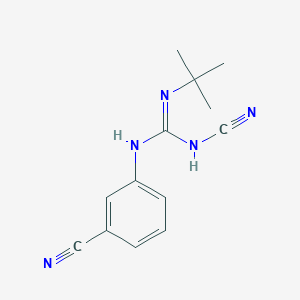

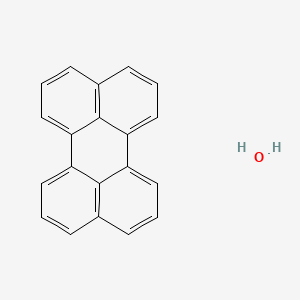
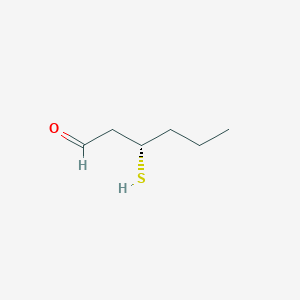
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)
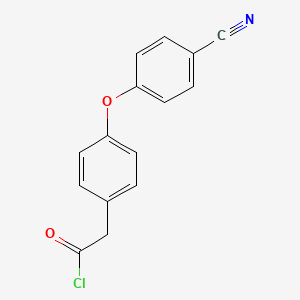
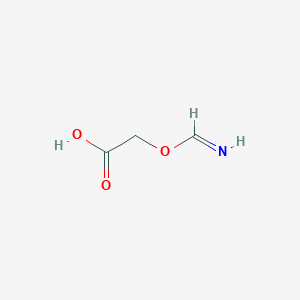
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)
